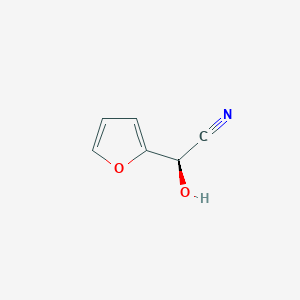

(R)-(2-Furyl)hydroxyacetonitrile

説明

Structure

3D Structure

特性

IUPAC Name |

(2R)-2-(furan-2-yl)-2-hydroxyacetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5NO2/c7-4-5(8)6-2-1-3-9-6/h1-3,5,8H/t5-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWECZOWCEFVROP-RXMQYKEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C(C#N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=COC(=C1)[C@@H](C#N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

123.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Technical Guide to the Physical Properties of (R)-(2-Furyl)hydroxyacetonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical and chemical properties of (R)-(2-Furyl)hydroxyacetonitrile, a chiral cyanohydrin of interest in organic synthesis and pharmaceutical development. Due to the limited availability of experimentally determined data for this specific enantiomer, this document combines reported data, computed values, and information from analogous compounds to offer a thorough profile.

Chemical Identity and Structure

(R)-(2-Furyl)hydroxyacetonitrile, also known as (R)-(-)-2-(2-furyl)-2-hydroxyacetonitrile, is an organic compound featuring a furan ring, a hydroxyl group, and a nitrile group attached to a chiral center.

Table 1: Compound Identification

| Identifier | Value |

| IUPAC Name | (2R)-2-(furan-2-yl)-2-hydroxyacetonitrile |

| CAS Number | 121986-08-1 |

| Molecular Formula | C₆H₅NO₂ |

| Molecular Weight | 123.11 g/mol |

| Canonical SMILES | C1=COC(=C1)C(C#N)O |

| InChI Key | OWECZOWCEFVROP-SSDOTTSWSA-N |

Physicochemical Properties

Experimental data on the physical properties of (R)-(2-Furyl)hydroxyacetonitrile are not widely published. The following table includes computed data for the corresponding (S)-enantiomer, which are expected to be identical for non-chiral properties. Information on analogous compounds is also provided for context.

Table 2: Physical and Chemical Properties

| Property | Value | Source/Comment |

| Melting Point | Not experimentally determined. | For the related achiral compound, hydroxyacetonitrile, the melting point is <-72 °C.[1][2] |

| Boiling Point | Not experimentally determined. | Hydroxyacetonitrile has a boiling point of 183 °C (with some decomposition).[1] |

| Solubility | Expected to be soluble in water and polar organic solvents. | The presence of a hydroxyl group and a furan ring suggests solubility in polar solvents. The related furfuryl alcohol is soluble in water, ethanol, and acetone. |

| Optical Rotation | Not definitively reported in searched literature. The "(R)-(-)" designation implies a levorotatory nature. | The magnitude of optical rotation would be equal but opposite in sign to the (S)-enantiomer. |

| pKa | Not determined. | |

| LogP (Computed) | 0.1 | Computed for the (S)-enantiomer by XLogP3.[3] |

Spectroscopic Data

Table 3: Spectroscopic Data Interpretation

| Technique | Expected Peaks/Signals |

| ¹H NMR | Signals corresponding to the furan ring protons, a signal for the methine proton at the chiral center, and a broad signal for the hydroxyl proton. |

| ¹³C NMR | Resonances for the carbon atoms of the furan ring, the nitrile carbon, and the carbon of the chiral center. |

| Infrared (IR) | A broad absorption band for the O-H stretch (around 3400 cm⁻¹), a sharp peak for the C≡N stretch (around 2250 cm⁻¹), and characteristic peaks for the furan ring. |

Experimental Protocols

The synthesis of enantiomerically pure cyanohydrins like (R)-(2-Furyl)hydroxyacetonitrile is most commonly achieved through enzymatic catalysis. The following section outlines a general experimental approach based on established methods for the synthesis of chiral cyanohydrins.[4][5][6]

Enzymatic Synthesis of (R)-(2-Furyl)hydroxyacetonitrile

This protocol describes the enantioselective addition of a cyanide source to 2-furaldehyde catalyzed by an (R)-oxynitrilase.

Materials:

-

2-Furaldehyde

-

(R)-Oxynitrilase (e.g., from Prunus amygdalus)

-

Cyanide source (e.g., hydrogen cyanide, trimethylsilyl cyanide)

-

Anhydrous organic solvent (e.g., diethyl ether, methyl tert-butyl ether)

-

Buffer solution (e.g., citrate buffer, pH adjusted for optimal enzyme activity)

-

Drying agent (e.g., anhydrous sodium sulfate)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

-

In a temperature-controlled reaction vessel, dissolve 2-furaldehyde in the chosen organic solvent.

-

Add the (R)-oxynitrilase enzyme preparation.

-

Cool the mixture to the optimal reaction temperature for the enzyme (typically between 0 and 10 °C).

-

Slowly add the cyanide source to the reaction mixture with vigorous stirring.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding an acidic solution to neutralize any remaining cyanide.

-

Separate the organic layer and wash it with brine.

-

Dry the organic layer over anhydrous sodium sulfate and filter.

-

Remove the solvent under reduced pressure to obtain the crude product.

-

Purify the crude (R)-(2-Furyl)hydroxyacetonitrile by flash column chromatography on silica gel.

Caption: Enzymatic Synthesis Workflow

Determination of Physical Properties

Standard analytical techniques would be employed to characterize the purified product.

-

Melting Point: Determined using a standard melting point apparatus.

-

Boiling Point: Determined by distillation under reduced pressure to avoid decomposition.

-

Solubility: Assessed by dissolving a known amount of the compound in various solvents at a specific temperature.

-

Optical Rotation: Measured using a polarimeter with a sodium D-line light source at a defined concentration and temperature.

-

Spectroscopy: ¹H NMR, ¹³C NMR, and IR spectra would be recorded to confirm the chemical structure.

Signaling Pathways and Biological Relevance

Currently, there is no specific information available in the searched literature detailing the involvement of (R)-(2-Furyl)hydroxyacetonitrile in defined signaling pathways. However, chiral cyanohydrins are important intermediates in the synthesis of various biologically active molecules, including α-hydroxy acids, α-amino acids, and other pharmaceutical precursors. The furan moiety is also a structural component in numerous drugs.

Caption: Synthetic Applications

Conclusion

(R)-(2-Furyl)hydroxyacetonitrile is a valuable chiral building block with significant potential in synthetic chemistry. While comprehensive experimental data on its physical properties remain to be fully documented in publicly accessible literature, this guide provides a foundational understanding based on available information and established chemical principles. Further experimental investigation is warranted to fully elucidate its physicochemical characteristics and expand its applications in drug discovery and development.

References

- 1. Hydroxyacetonitrile | HOCH2CN | CID 7857 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. d-nb.info [d-nb.info]

- 3. researchgate.net [researchgate.net]

- 4. EP1833784B1 - Process for the synthesis of glycolonitrile - Google Patents [patents.google.com]

- 5. pure.rug.nl [pure.rug.nl]

- 6. Use of the 2D 1H-13C HSQC NMR Methyl Region to Evaluate the Higher Order Structural Integrity of Biopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

(R)-(2-Furyl)hydroxyacetonitrile chemical structure and IUPAC name

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the chemical properties, structure, and nomenclature of (R)-(2-Furyl)hydroxyacetonitrile, a chiral molecule of interest in organic synthesis and pharmaceutical development.

Chemical Identity and Nomenclature

(R)-(2-Furyl)hydroxyacetonitrile is an organic compound characterized by a central chiral carbon atom bonded to four different functional groups: a furan ring, a hydroxyl group, a nitrile group, and a hydrogen atom. The "(R)" designation in its name specifies the absolute configuration of this stereocenter according to the Cahn-Ingold-Prelog priority rules.

Table 1: Chemical Identifiers and Names

| Identifier Type | Value |

| IUPAC Name | (2R)-2-(Furan-2-yl)-2-hydroxyacetonitrile |

| Common Name | (R)-2-Hydroxy-2-(2-furyl)acetonitrile[1] |

| CAS Number | 121986-08-1[1] |

| Molecular Formula | C₆H₅NO₂ |

| Molecular Weight | 123.11 g/mol [2] |

The systematic IUPAC name for the (S)-enantiomer is (2S)-2-(furan-2-yl)-2-hydroxyacetonitrile[2]. The compound is a type of cyanohydrin, specifically derived from 2-furaldehyde.

Chemical Structure

The core of the molecule is an acetonitrile backbone (CH₃CN) where one hydrogen on the methyl group is substituted by a hydroxyl group (-OH) and another by a 2-furyl group. The furan ring is a five-membered aromatic heterocycle containing one oxygen atom.

Caption: 2D representation of (R)-(2-Furyl)hydroxyacetonitrile.

Logical Derivation of IUPAC Name

The IUPAC name is systematically derived from its constituent parts. The following diagram illustrates the relationship between the structural components and the nomenclature.

Caption: Derivation of the IUPAC name from molecular components.

Experimental Protocols

While this document does not detail specific experimental results, the synthesis of chiral cyanohydrins such as (R)-(2-Furyl)hydroxyacetonitrile typically involves one of the following established methodologies:

-

Enzymatic Synthesis: Often employing an (R)-oxynitrilase enzyme, this method provides high enantioselectivity.

-

Substrates: 2-Furaldehyde and a cyanide source (e.g., HCN, KCN, or acetone cyanohydrin).

-

Solvent: A biphasic system or a low-water-content organic solvent to favor the synthesis reaction over hydrolysis.

-

Procedure: The aldehyde is dissolved in the chosen solvent, the enzyme is added, and the cyanide source is introduced slowly while maintaining a constant pH (typically between 4.0 and 6.0) and temperature. The reaction progress is monitored by techniques such as chiral HPLC.

-

-

Asymmetric Chemical Catalysis: Utilizing a chiral catalyst, such as a metal-salen complex or a synthetic peptide-based catalyst.

-

Catalyst: A chiral Lewis acid or organocatalyst.

-

Cyanide Source: Trimethylsilyl cyanide (TMSCN) is a common reagent in these reactions.

-

Procedure: The catalyst and 2-furaldehyde are stirred in an appropriate aprotic solvent (e.g., dichloromethane or toluene) at a specific temperature (often sub-ambient). TMSCN is then added, and the reaction is allowed to proceed until completion. A subsequent workup step with a mild acid is required to hydrolyze the silyl ether intermediate to the final hydroxyl product.

-

The purification and characterization of the final product typically involve column chromatography, NMR spectroscopy, and mass spectrometry to confirm its structure and purity. The enantiomeric excess is determined using chiral chromatography (HPLC or GC).

References

Spectroscopic Profile of (R)-(2-Furyl)hydroxyacetonitrile: A Technical Guide

Introduction

(R)-(2-Furyl)hydroxyacetonitrile, a chiral cyanohydrin derived from furfural, is a valuable building block in synthetic organic chemistry, particularly in the synthesis of pharmaceuticals and other biologically active molecules. Its stereochemistry and functional groups make it a versatile precursor for a variety of chiral ligands, amino acids, and heterocyclic compounds. A thorough understanding of its spectroscopic properties is crucial for its identification, characterization, and quality control. This technical guide provides a summary of available and expected spectroscopic data (¹H NMR, ¹³C NMR, IR, and MS) for (R)-(2-Furyl)hydroxyacetonitrile and details the general experimental protocols for acquiring such data.

Spectroscopic Data Summary

The following tables summarize the available and expected spectroscopic data for (R)-(2-Furyl)hydroxyacetonitrile.

Table 1: ¹H NMR Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Data Source |

| ~7.40 | dd | 1H | H5 (furan) | Predicted |

| ~6.55 | d | 1H | H3 (furan) | Predicted |

| ~6.40 | dd | 1H | H4 (furan) | Predicted |

| 5.55 | s | 1H | CH(OH)CN | Experimental |

| 3.17 | br s | 1H | OH | Experimental |

Solvent: CDCl₃. The experimental data is for the (S)-enantiomer, which is identical to the (R)-enantiomer in an achiral solvent.

Table 2: ¹³C NMR Data

| Chemical Shift (δ) ppm | Assignment | Data Source |

| ~148 | C2 (furan) | Predicted |

| ~144 | C5 (furan) | Predicted |

| ~118 | CN | Predicted |

| ~111 | C3 (furan) | Predicted |

| ~109 | C4 (furan) | Predicted |

| ~57 | CH(OH)CN | Predicted |

Solvent: CDCl₃. Data is predicted based on values for similar furan-containing compounds.

Table 3: IR Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment | Data Source |

| ~3400 | Broad | O-H stretch | Predicted |

| ~3100 | Weak | C-H stretch (furan) | Predicted |

| ~2250 | Medium | C≡N stretch | Predicted |

| ~1600, ~1500, ~1400 | Medium-Weak | C=C stretch (furan ring) | Predicted |

| ~1015 | Strong | C-O stretch | Predicted |

Sample form: Neat or KBr pellet. Data is predicted based on characteristic functional group frequencies.

Table 4: Mass Spectrometry Data

| m/z | Ion | Method | Data Source |

| 123.03 | [M]⁺ | EI | Predicted |

| 124.04 | [M+H]⁺ | ESI | Predicted |

| 146.02 | [M+Na]⁺ | ESI | Predicted |

| 96.02 | [M-HCN]⁺ | EI/ESI | Predicted |

| 69.02 | [Furan-CH₂]⁺ | EI/ESI | Predicted |

M = C₆H₅NO₂ (Exact Mass: 123.0320). Predicted fragmentation patterns are based on the structure of the molecule.

Experimental Protocols

The following are detailed methodologies for the key experiments cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1. Sample Preparation:

-

Weigh approximately 5-10 mg of the (R)-(2-Furyl)hydroxyacetonitrile sample into a clean, dry vial.

-

Add approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) to the vial.

-

Gently agitate the vial to ensure the sample is fully dissolved.

-

Using a Pasteur pipette, transfer the solution to a standard 5 mm NMR tube, ensuring the liquid height is approximately 4-5 cm.

-

Cap the NMR tube securely.

2. ¹H NMR Spectroscopy:

-

The ¹H NMR spectrum is typically acquired on a 400 MHz or 500 MHz spectrometer.

-

The instrument is locked onto the deuterium signal of the solvent.

-

Shimming is performed to optimize the homogeneity of the magnetic field.

-

A standard single-pulse experiment is used to acquire the spectrum.

-

Typically, 16 to 64 scans are acquired to achieve a good signal-to-noise ratio.

-

The chemical shifts are referenced to the residual solvent peak (e.g., CHCl₃ at 7.26 ppm).

3. ¹³C NMR Spectroscopy:

-

The ¹³C NMR spectrum is acquired on the same spectrometer.

-

A proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the spectrum to single lines for each unique carbon atom.

-

A larger number of scans (typically 1024 or more) is required due to the lower natural abundance and sensitivity of the ¹³C nucleus.

-

The chemical shifts are referenced to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

Infrared (IR) Spectroscopy

Attenuated Total Reflectance (ATR) Method:

-

Ensure the ATR crystal (e.g., diamond or germanium) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Acquire a background spectrum of the clean, empty ATR crystal.

-

Place a small drop of the liquid (R)-(2-Furyl)hydroxyacetonitrile sample directly onto the center of the ATR crystal.

-

Acquire the sample spectrum. The instrument software will automatically subtract the background spectrum.

-

After the measurement, clean the ATR crystal thoroughly with a solvent-moistened wipe.

Mass Spectrometry (MS)

Electrospray Ionization (ESI) Method:

-

Prepare a dilute solution of the sample (typically 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile.

-

The solution is introduced into the ESI source of the mass spectrometer via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

-

The ESI source parameters, such as capillary voltage, nebulizing gas pressure, and drying gas temperature, are optimized to achieve a stable and abundant signal for the protonated molecule [M+H]⁺ or other adducts like [M+Na]⁺.

-

The mass spectrum is acquired over a relevant m/z range (e.g., 50-300 Da).

Mandatory Visualization

A Technical Guide to (R)-(2-Furyl)hydroxyacetonitrile: Synthesis, Properties, and Potential Applications

CAS Number: 121986-08-1

This technical guide provides an in-depth overview of (R)-(2-Furyl)hydroxyacetonitrile, a chiral cyanohydrin with significant potential as a building block in the synthesis of complex organic molecules, particularly in the field of drug development. While specific data for the (R)-enantiomer is limited in publicly available literature, this paper extrapolates from established methodologies for chiral cyanohydrin synthesis and data available for its (S)-enantiomer to provide a comprehensive resource for researchers, scientists, and drug development professionals.

Physicochemical Properties

While detailed experimental data for the pure (R)-enantiomer is scarce, the fundamental physicochemical properties can be inferred from its structure and data for the racemic mixture.

| Property | Value |

| Molecular Formula | C₆H₅NO₂ |

| Molecular Weight | 123.11 g/mol |

| Appearance | Expected to be a colorless to pale yellow oil or solid |

| Solubility | Expected to be soluble in a range of organic solvents |

Synthesis of (R)-(2-Furyl)hydroxyacetonitrile

The primary route to enantiomerically pure (R)-(2-Furyl)hydroxyacetonitrile is through enzymatic synthesis. This method offers high stereoselectivity under mild reaction conditions, making it an attractive alternative to traditional chemical synthesis.

Enzymatic Synthesis via (S)-Oxynitrilase

The synthesis of the (R)-enantiomer can be achieved using an (S)-oxynitrilase (also known as (S)-hydroxynitrile lyase or HNL). These enzymes catalyze the asymmetric addition of a cyanide donor to an aldehyde.

The proposed reaction scheme for the synthesis of (R)-(2-Furyl)hydroxyacetonitrile is as follows:

A Technical Guide to the Solubility of (R)-(2-Furyl)hydroxyacetonitrile in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of (R)-(2-Furyl)hydroxyacetonitrile, a key chiral intermediate in the synthesis of various pharmaceutical compounds. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on providing a comprehensive framework for its determination. This includes qualitative solubility information for structurally related compounds, detailed experimental protocols for solubility assessment, and logical workflows to guide laboratory practices.

Introduction

(R)-(2-Furyl)hydroxyacetonitrile, a cyanohydrin derived from 2-furaldehyde, is a valuable building block in asymmetric synthesis. Its stereocenter and reactive functional groups make it a crucial component in the development of novel therapeutics. Understanding its solubility in various organic solvents is paramount for optimizing reaction conditions, purification processes such as crystallization, and formulation development. This guide aims to equip researchers with the necessary information to effectively work with this compound.

Physicochemical Properties

While specific experimental data for (R)-(2-Furyl)hydroxyacetonitrile is scarce, we can infer some of its properties from its structure and from data on related molecules. It is a chiral molecule containing a hydroxyl group, a nitrile group, and a furan ring. The presence of the polar hydroxyl and nitrile groups suggests potential solubility in polar solvents, while the furan ring introduces some nonpolar character.

Solubility of Structurally Related Compounds

To estimate the solubility profile of (R)-(2-Furyl)hydroxyacetonitrile, it is useful to examine the known solubilities of simpler, related cyanohydrins such as glycolonitrile and mandelonitrile.

Table 1: Qualitative Solubility of Related Cyanohydrins

| Compound | Structure | Soluble In | Insoluble In |

| Glycolonitrile (Hydroxyacetonitrile) | HOCH₂CN | Water, Ethanol, Diethyl Ether[1][2] | Benzene, Chloroform[1] |

| Mandelonitrile | C₆H₅CH(OH)CN | Ethanol, Ether, Chloroform | Water (almost insoluble)[3] |

These examples suggest that (R)-(2-Furyl)hydroxyacetonitrile is likely to be soluble in polar protic and aprotic solvents such as alcohols and ethers, and may have limited solubility in nonpolar hydrocarbon solvents. Its solubility in water is expected to be moderate, influenced by the balance between the polar functional groups and the less polar furan ring.

Experimental Protocol for Solubility Determination

The following is a general experimental protocol for determining the solubility of a solid organic compound like (R)-(2-Furyl)hydroxyacetonitrile in various organic solvents. This method can be adapted for both qualitative and quantitative measurements.

Materials and Equipment

-

(R)-(2-Furyl)hydroxyacetonitrile (solute)

-

A range of common organic solvents (e.g., water, ethanol, methanol, acetone, ethyl acetate, dichloromethane, toluene, hexane)

-

Small test tubes or vials with caps

-

Spatula

-

Vortex mixer or magnetic stirrer

-

Analytical balance

-

Constant temperature bath or shaker

-

Filtration apparatus (e.g., syringe filters)

-

Analytical instrument for quantification (e.g., HPLC, UV-Vis spectrophotometer, or gravimetric analysis)

Qualitative Solubility Determination

This procedure provides a rapid assessment of solubility.

-

Sample Preparation : Into a small, dry test tube, add approximately 20-50 mg of (R)-(2-Furyl)hydroxyacetonitrile.

-

Solvent Addition : Add 1 mL of the chosen solvent to the test tube in small portions.

-

Mixing : After each addition, cap the test tube and shake it vigorously for 30-60 seconds.[4] A vortex mixer can be used for more efficient mixing.

-

Observation : Observe the mixture. If the solid dissolves completely, the compound is considered "soluble." If a significant portion of the solid remains undissolved, it is deemed "insoluble." If some solid dissolves but a noticeable amount remains, it can be classified as "partially soluble."

-

Repeat : Repeat this process for each solvent to be tested.

Quantitative Solubility Determination (Equilibrium Method)

This method determines the concentration of a saturated solution at a specific temperature.

-

Sample Preparation : Add an excess amount of (R)-(2-Furyl)hydroxyacetonitrile to a vial containing a known volume or mass of the solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Equilibration : Seal the vial and place it in a constant temperature bath or a shaker with temperature control. Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached.

-

Phase Separation : Allow the undissolved solid to settle. To ensure the supernatant is free of solid particles, it can be centrifuged or filtered using a syringe filter compatible with the solvent.

-

Quantification :

-

Gravimetric Analysis : Carefully withdraw a known volume or mass of the saturated supernatant, evaporate the solvent under controlled conditions, and weigh the remaining solid solute.

-

Chromatographic/Spectroscopic Analysis : Dilute a known volume of the saturated supernatant with a suitable solvent and analyze the concentration of (R)-(2-Furyl)hydroxyacetonitrile using a pre-calibrated analytical method such as HPLC or UV-Vis spectrophotometry.

-

-

Calculation : Calculate the solubility in units such as g/L, mg/mL, or mol/L.

Logical and Experimental Workflows

The following diagrams illustrate key workflows related to the synthesis and solubility determination of (R)-(2-Furyl)hydroxyacetonitrile.

Caption: A logical workflow for the synthesis of (R)-(2-Furyl)hydroxyacetonitrile.

Caption: An experimental workflow for determining the solubility of the target compound.

Conclusion

References

An In-depth Technical Guide to the Discovery and History of Furan-Based Chiral Cyanohydrins

For Researchers, Scientists, and Drug Development Professionals

Introduction

Furan-based chiral cyanohydrins are a specialized class of organic molecules that have garnered significant interest in the scientific community, particularly in the fields of synthetic chemistry and drug discovery. Their unique structural features, combining the versatile furan ring with a chiral cyanohydrin moiety, make them valuable intermediates in the synthesis of a wide array of complex and biologically active compounds. This technical guide provides a comprehensive overview of the discovery, historical development, and synthetic methodologies for preparing these important chiral building blocks.

Historical Perspective: From Early Observations to Enantioselective Synthesis

The journey to understanding and utilizing furan-based chiral cyanohydrins is deeply rooted in the broader history of cyanohydrin chemistry. The first significant milestone in the asymmetric synthesis of cyanohydrins was achieved in 1908 by Rosenthaler, who demonstrated the enzyme-catalyzed enantioselective addition of hydrogen cyanide to benzaldehyde.[1] This pioneering work laid the foundation for the use of hydroxynitrile lyases (HNLs) as powerful biocatalysts for creating chiral cyanohydrins.[1]

While the early focus was on aromatic and aliphatic aldehydes, the exploration of heteroaromatic substrates like furan-2-carbaldehyde (furfural) followed as the field of asymmetric synthesis matured. Researchers recognized that the furan scaffold is a key structural motif in many natural products and pharmaceuticals, driving the demand for enantiomerically pure furan-based building blocks.[2][3] The enzymatic approach, utilizing (R)- and (S)-selective HNLs, proved to be a highly effective method for accessing both enantiomers of furan-based cyanohydrins with high optical purity.[1][4] These biocatalytic methods offered a green and efficient alternative to traditional chemical synthesis, which often required harsh reagents and complex chiral auxiliaries.[1]

Key Synthetic Methodologies

The synthesis of furan-based chiral cyanohydrins can be broadly categorized into two main approaches: enzymatic and chemical synthesis.

Enzymatic Synthesis

The use of hydroxynitrile lyases (HNLs) is the most prominent and well-established method for the enantioselective synthesis of furan-based chiral cyanohydrins.[1][4] HNLs, found in a variety of plants, catalyze the addition of a cyanide source to the carbonyl group of furfural and its derivatives. Depending on the enzyme source, either the (R)- or (S)-enantiomer can be selectively produced.

A key advantage of enzymatic synthesis is the high enantioselectivity often observed. For instance, the use of an (R)-oxynitrilase from Vicia sativa L. has been shown to produce the corresponding (R)-cyanohydrins from heteroaromatic aldehydes with high yields and enantiomeric excesses (ee).[4][5]

Experimental Workflow for Enzymatic Synthesis:

Caption: General workflow for the enzymatic synthesis of furan-based chiral cyanohydrins.

Chemical Synthesis

While enzymatic methods are highly efficient, chemical approaches to furan-based chiral cyanohydrins have also been developed, offering complementary strategies. These methods often rely on the use of chiral catalysts, such as metal complexes or organocatalysts, to induce enantioselectivity in the addition of a cyanide source to the furan aldehyde.[6]

Common cyanide sources in these reactions include trimethylsilyl cyanide (TMSCN), which is generally safer to handle than hydrogen cyanide.[7] A variety of chiral ligands and catalysts have been explored to achieve high yields and enantioselectivities.[6]

Quantitative Data on Synthesis

The following table summarizes representative quantitative data for the synthesis of furan-based chiral cyanohydrins, highlighting the effectiveness of different catalytic systems.

| Aldehyde | Catalyst/Enzyme | Cyanide Source | Solvent | Temp (°C) | Yield (%) | ee (%) | Reference |

| Furan-2-carbaldehyde | (R)-Oxynitrilase (Vicia sativa L.) | HCN | Diisopropyl ether | 12 | 71 | 91 | [4] |

| Furan-2-carbaldehyde | Ti(OiPr)₄ / β-amino alcohol ligand | TMSCN | CH₂Cl₂ | - | High | High | [6] |

Detailed Experimental Protocols

Enzymatic Synthesis of (R)-2-Furyl-hydroxyacetonitrile

This protocol is adapted from the procedure described for the synthesis of (R)-cyanohydrins using an (R)-oxynitrilase from Vicia sativa L.[4][5]

Materials:

-

Furan-2-carbaldehyde

-

Hydrogen cyanide (HCN) or a suitable in-situ source

-

Defatted seed meal of Vicia sativa L. (as the source of (R)-oxynitrilase)

-

Diisopropyl ether

-

Citrate buffer (pH 4.0)

-

Standard laboratory glassware and purification equipment (chromatography column, silica gel)

-

Chiral HPLC for enantiomeric excess determination

Procedure:

-

Enzyme Preparation: Prepare a crude enzyme solution or use the defatted seed meal directly.

-

Reaction Setup: In a round-bottom flask, create a biphasic system by adding the organic solvent (diisopropyl ether) and the aqueous buffer containing the enzyme.

-

Substrate Addition: Dissolve furan-2-carbaldehyde in the organic solvent and add it to the reaction mixture.

-

Cyanide Addition: Carefully add the cyanide source to the stirring reaction mixture at a controlled temperature (e.g., 12 °C).

-

Reaction Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete, separate the organic layer.

-

Purification: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

-

Analysis: Determine the yield of the purified product. Analyze the enantiomeric excess of the chiral cyanohydrin using chiral HPLC.

Applications in Drug Development and Bioactive Compound Synthesis

Furan-based chiral cyanohydrins are valuable intermediates in the synthesis of a wide range of biologically active molecules. The furan ring is a common scaffold in many pharmaceuticals due to its ability to participate in various biological interactions.[8] The introduction of a chiral center via the cyanohydrin functionality allows for the stereoselective synthesis of complex drug candidates.

While direct signaling pathways involving furan-based chiral cyanohydrins themselves are not well-documented, their importance lies in providing access to enantiomerically pure precursors for drugs that do interact with specific biological pathways. For example, furan-containing compounds have been investigated for their potential as antiviral, anticancer, and cardiovascular agents.[8][9][10][11][12]

Logical Relationship in Drug Discovery:

Caption: The role of furan-based chiral cyanohydrins as key intermediates in the synthesis of bioactive molecules.

Conclusion

The discovery and development of synthetic routes to furan-based chiral cyanohydrins represent a significant advancement in organic chemistry. From the early enzymatic resolutions to modern catalytic asymmetric methods, the ability to produce these versatile building blocks with high enantiopurity has opened up new avenues for the synthesis of complex molecules with important biological activities. For researchers and professionals in drug development, a thorough understanding of the history, synthesis, and applications of furan-based chiral cyanohydrins is crucial for the design and creation of next-generation therapeutics.

References

- 1. Enantioselective synthesis of cyanohydrins catalysed by hydroxynitrile lyases – a review - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C6OB00934D [pubs.rsc.org]

- 2. Efforts towards the synthesis of furan containing bioactive compounds [shareok.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Enzymatic synthesis of (R)-cyanohydrins by a novel (R)-oxynitrilase from Vicia sativa L - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Cyanohydrin synthesis by Cyanation or Cyanosilylation [organic-chemistry.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review : Oriental Journal of Chemistry [orientjchem.org]

- 9. Chiral cardiovascular drugs: an overview - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Advances on Greener Asymmetric Synthesis of Antiviral Drugs via Organocatalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Antiviral Drugs - PMC [pmc.ncbi.nlm.nih.gov]

Stability and Storage of (R)-(2-Furyl)hydroxyacetonitrile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for (R)-(2-Furyl)hydroxyacetonitrile. Due to the limited availability of specific stability data for this compound, this guide synthesizes information from studies on closely related cyanohydrins and general chemical stability principles. The information herein is intended to guide researchers in handling, storing, and developing analytical methods for (R)-(2-Furyl)hydroxyacetonitrile.

Chemical Profile

(R)-(2-Furyl)hydroxyacetonitrile, a member of the cyanohydrin family, is a chiral molecule incorporating a furan ring. Its structure suggests susceptibility to degradation pathways common to both cyanohydrins and furan-containing compounds. The primary degradation pathway for cyanohydrins is reversible decomposition to the corresponding aldehyde (2-furaldehyde) and hydrogen cyanide. This process is influenced by several environmental factors.

Factors Influencing Stability

The stability of cyanohydrins is primarily affected by pH, temperature, and light exposure.

2.1. Effect of pH

The equilibrium between a cyanohydrin and its constituent aldehyde and cyanide is highly pH-dependent. Generally, cyanohydrins are more stable in acidic conditions and decompose rapidly in neutral to alkaline solutions.[1][2] This is because the decomposition is often base-catalyzed. For analogous compounds like acetone cyanohydrin, a significant decrease in half-life is observed as the pH increases from acidic to near-neutral.[2]

2.2. Effect of Temperature

Elevated temperatures accelerate the rate of decomposition of cyanohydrins.[1] Therefore, storage at reduced temperatures is crucial for maintaining the integrity of (R)-(2-Furyl)hydroxyacetonitrile.

2.3. Effect of Light

Furan-containing compounds can be susceptible to photodegradation. While specific photostability data for (R)-(2-Furyl)hydroxyacetonitrile is not available, it is prudent to protect the compound from light to prevent potential degradation of the furan ring.

Quantitative Stability Data (Based on Analogous Compounds)

The following table summarizes stability data for acetone cyanohydrin, which serves as a general indicator of the pH-dependent stability of cyanohydrins.

| pH | Temperature (°C) | Half-life (minutes) | Reference |

| 4.9 | Not Specified | 57 | [2] |

| 6.3 | Not Specified | 28 | [2] |

| 6.8 | Not Specified | 8 | [2] |

Note: This data is for acetone cyanohydrin and should be considered as a qualitative guide for the stability of (R)-(2-Furyl)hydroxyacetonitrile.

Recommended Storage Conditions

Based on the known stability of cyanohydrins, the following storage conditions are recommended for (R)-(2-Furyl)hydroxyacetonitrile:

| Parameter | Recommendation | Rationale |

| Temperature | 2-8°C or lower | To minimize thermal decomposition. |

| pH | Acidic (pH < 5) | To stabilize the cyanohydrin equilibrium. If in solution, use a buffered acidic medium. |

| Atmosphere | Inert gas (e.g., Argon, Nitrogen) | To prevent potential oxidation. |

| Light | Amber vial or protection from light | To prevent photodegradation of the furan moiety. |

| Container | Tightly sealed | To prevent ingress of moisture and air. |

Experimental Protocols for Stability Assessment

A forced degradation study is recommended to determine the intrinsic stability of (R)-(2-Furyl)hydroxyacetonitrile and to develop a stability-indicating analytical method.

5.1. Forced Degradation Study Protocol

This protocol outlines the conditions for subjecting (R)-(2-Furyl)hydroxyacetonitrile to various stressors to identify potential degradation products and pathways.

5.1.1. Materials and Reagents

-

(R)-(2-Furyl)hydroxyacetonitrile

-

Hydrochloric acid (HCl), 0.1 M and 1 M

-

Sodium hydroxide (NaOH), 0.1 M and 1 M

-

Hydrogen peroxide (H₂O₂), 3% and 30%

-

Acetonitrile (ACN), HPLC grade

-

Water, HPLC grade

-

Phosphate or citrate buffer, pH 3, 5, 7, and 9

5.1.2. Equipment

-

High-Performance Liquid Chromatography (HPLC) system with a Diode Array Detector (DAD) or UV detector

-

pH meter

-

Thermostatic oven

-

Photostability chamber

-

Analytical balance

5.1.3. Stress Conditions

-

Acid Hydrolysis:

-

Treat a solution of the compound in a suitable solvent with 0.1 M HCl at 60°C for 24 hours.

-

If no degradation is observed, repeat with 1 M HCl.

-

-

Base Hydrolysis:

-

Treat a solution of the compound with 0.1 M NaOH at room temperature for 1 hour.

-

If no degradation is observed, increase the temperature to 60°C.

-

-

Oxidative Degradation:

-

Treat a solution of the compound with 3% H₂O₂ at room temperature for 24 hours.

-

If no degradation is observed, repeat with 30% H₂O₂.

-

-

Thermal Degradation:

-

Expose the solid compound to 60°C in a thermostatic oven for 48 hours.

-

-

Photostability:

-

Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter in a photostability chamber.

-

5.2. Stability-Indicating HPLC Method

A reverse-phase HPLC method is suitable for monitoring the stability of (R)-(2-Furyl)hydroxyacetonitrile and separating it from its degradation products.

-

Column: C18, 4.6 x 150 mm, 5 µm

-

Mobile Phase: A gradient of acetonitrile and water (acidified with 0.1% formic or phosphoric acid to ensure stability during analysis).

-

Flow Rate: 1.0 mL/min

-

Detection: UV at a wavelength determined by the UV spectrum of the compound (e.g., 254 nm).

-

Injection Volume: 10 µL

-

Column Temperature: 25°C

5.3. Sample Preparation for Analysis

-

For solutions from forced degradation, neutralize the acid and base samples before injection. Dilute all samples to an appropriate concentration with the mobile phase.

-

For the solid sample from thermal degradation, dissolve it in a suitable solvent and dilute it with the mobile phase.

Visualizations

6.1. Logical Workflow for Storage Assessment

Caption: Decision workflow for appropriate storage of (R)-(2-Furyl)hydroxyacetonitrile.

6.2. Experimental Workflow for Forced Degradation Study

Caption: General workflow for conducting a forced degradation study.

Conclusion

While specific stability data for (R)-(2-Furyl)hydroxyacetonitrile is limited, the general principles governing cyanohydrin stability provide a strong foundation for its handling and storage. The primary factors to control are pH, temperature, and light exposure. Acidic conditions and low temperatures are paramount for preserving the integrity of this compound. The provided experimental protocols offer a starting point for researchers to conduct their own stability studies and develop validated analytical methods tailored to their specific needs.

References

Navigating the Safety Profile of (R)-(2-Furyl)hydroxyacetonitrile: A Technical Guide for Researchers

An in-depth analysis of the safety data and handling protocols for (R)-(2-Furyl)hydroxyacetonitrile, tailored for professionals in research and drug development.

(R)-(2-Furyl)hydroxyacetonitrile, a key building block in organic synthesis, requires careful handling due to its potential health hazards. This technical guide provides a comprehensive overview of its safety profile, handling precautions, and emergency procedures to ensure a safe laboratory environment for researchers and scientists.

Hazard Identification and Classification

(R)-(2-Furyl)hydroxyacetonitrile is classified as a hazardous substance. It is a highly flammable liquid and vapor.[1] The compound is harmful if swallowed, in contact with skin, or if inhaled.[1] Furthermore, it is known to cause serious eye irritation.[1]

Table 1: GHS Hazard Classification

| Hazard Class | Category | Hazard Statement |

| Flammable liquids | 2 | H225: Highly flammable liquid and vapour.[1] |

| Acute toxicity, Oral | 4 | H302: Harmful if swallowed.[1] |

| Acute toxicity, Dermal | 4 | H312: Harmful in contact with skin.[1] |

| Acute toxicity, Inhalation | 4 | H332: Harmful if inhaled.[1] |

| Serious eye damage/eye irritation | 2A | H319: Causes serious eye irritation.[1] |

Physical and Chemical Properties

Understanding the physical and chemical properties of a substance is crucial for its safe handling and storage.

Table 2: Physical and Chemical Properties of (R)-(2-Furyl)hydroxyacetonitrile and Related Compounds

| Property | Value | Source |

| (R)-(2-Furyl)hydroxyacetonitrile | ||

| Molecular Formula | C6H5NO2 | [2] |

| Molecular Weight | 123.11 g/mol | [2] |

| Partition coefficient: n-octanol/water (log Pow) | -0.54 (25 °C) | |

| (S)-Hydroxy(2-furanyl)acetonitrile | ||

| Molecular Formula | C6H5NO2 | [3] |

| Molecular Weight | 123.11 g/mol | [3] |

| XLogP3 | 0.1 | [3] |

| Hydroxyacetonitrile (Glycolonitrile) | ||

| Molecular Formula | C2H3NO | [4] |

| Molecular Weight | 57.05 g/mol | [4] |

| XLogP3 | -0.7 | [4] |

| Boiling Point | Decomposes | [4] |

| Melting Point | Not available | |

| Density | 1.1 g/cm³ at 20 °C | [4] |

| Solubility | Very soluble in water, ethanol, and ethyl ether. | [4] |

Note: Some data for the specific (R)-enantiomer is limited. Data for the (S)-enantiomer and the parent compound hydroxyacetonitrile are provided for reference.

Safe Handling and Experimental Protocols

Strict adherence to safety protocols is mandatory when working with (R)-(2-Furyl)hydroxyacetonitrile.

Personal Protective Equipment (PPE)

Appropriate PPE must be worn at all times in the laboratory.

Handling Procedures

-

Ventilation: Always work in a well-ventilated area, preferably under a chemical fume hood.

-

Ignition Sources: Keep away from heat, hot surfaces, sparks, open flames, and other ignition sources. No smoking.[1]

-

Static Discharge: Take precautionary measures against static discharge. Ground and bond container and receiving equipment.

-

Contact Avoidance: Avoid contact with skin and eyes. Avoid inhalation of vapor or mist.

-

Hygiene: Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling. Immediately change contaminated clothing.

Storage

-

Container: Keep the container tightly closed in a dry and well-ventilated place.

-

Conditions: Store in a cool place. The recommended storage temperature is typically found on the product label.

-

Incompatibilities: Keep away from heat and sources of ignition.

Emergency Procedures

In the event of an emergency, prompt and appropriate action is critical.

First-Aid Measures

Accidental Release Measures

-

Personal Precautions: Do not breathe vapors or aerosols. Avoid substance contact. Ensure adequate ventilation. Evacuate the danger area and consult an expert.

-

Environmental Precautions: Do not let the product enter drains. There is a risk of explosion.

-

Containment and Cleanup: Take up with liquid-absorbent material (e.g., Chemizorb®). Dispose of the collected material properly. Clean the affected area.

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[2]

-

Specific Hazards: Vapors may form an explosive mixture with air.

-

Protective Equipment: Wear a self-contained breathing apparatus for firefighting if necessary.[2]

Disposal Considerations

Dispose of (R)-(2-Furyl)hydroxyacetonitrile and its containers in accordance with local, regional, and national regulations. Do not allow the product to enter drains.

Toxicological Information

This technical guide is intended to provide essential safety information for trained professionals. Always refer to the most current Safety Data Sheet (SDS) from the supplier before handling (R)-(2-Furyl)hydroxyacetonitrile.

References

A Theoretical Investigation into the Conformational Landscape of (R)-(2-Furyl)hydroxyacetonitrile

A Whitepaper for Researchers in Drug Discovery and Development

Affiliation: Google Research

Abstract

(R)-(2-Furyl)hydroxyacetonitrile is a chiral molecule of significant interest in synthetic chemistry and drug development, serving as a potential building block for various pharmaceutical compounds. Its three-dimensional structure is crucial for its reactivity and biological interactions. This technical guide provides a comprehensive overview of the theoretical methods used to elucidate the conformational preferences of (R)-(2-Furyl)hydroxyacetonitrile. We present a detailed computational protocol based on Density Functional Theory (DFT), outline the expected outcomes, and discuss the importance of such analyses in modern drug discovery. This document is intended for researchers, scientists, and professionals in the field of computational chemistry and drug development.

Introduction

The spatial arrangement of atoms in a molecule, or its conformation, dictates its physical, chemical, and biological properties. For chiral molecules such as (R)-(2-Furyl)hydroxyacetonitrile, understanding the preferred conformations is paramount for predicting their interactions with biological targets like enzymes and receptors. Theoretical calculations, particularly quantum chemical methods, have become indispensable tools for exploring the conformational landscape of molecules, providing insights that are often difficult to obtain through experimental means alone.

(R)-(2-Furyl)hydroxyacetonitrile, a cyanohydrin derived from furfural, possesses two key rotational bonds that determine its overall shape: the C-C bond between the furan ring and the chiral center, and the C-O bond of the hydroxyl group. The relative orientations of the furan ring, the hydroxyl group, and the nitrile group give rise to various conformers with different energies. Identifying the low-energy conformers is essential for understanding the molecule's behavior.

This guide details a robust computational workflow for the conformational analysis of (R)-(2-Furyl)hydroxyacetonitrile, presents hypothetical data in a structured format, and provides visualizations to clarify the process and relationships between different conformational states.

Theoretical Methodology

A rigorous computational approach is necessary to accurately model the conformational preferences of (R)-(2-Furyl)hydroxyacetonitrile. The following protocol outlines a widely accepted methodology based on Density Functional Theory (DFT), which offers a good balance between accuracy and computational cost.

Computational Protocol

-

Initial Structure Generation: The 3D structure of (R)-(2-Furyl)hydroxyacetonitrile is built using a molecular editor.

-

Conformational Search: A systematic or stochastic conformational search is performed to identify all possible low-energy conformers. This is typically done using a lower level of theory or a molecular mechanics force field to efficiently scan the potential energy surface. The key dihedral angles to be rotated are around the C(furan)-C(chiral) and C(chiral)-O bonds.

-

Geometry Optimization and Frequency Calculation: The geometries of the identified conformers are then optimized at a higher level of theory, such as DFT with the B3LYP functional and a 6-31G(d) basis set.[1] Frequency calculations are performed on the optimized structures to confirm that they are true energy minima (i.e., have no imaginary frequencies) and to obtain thermochemical data, including zero-point vibrational energies (ZPVE) and thermal corrections.

-

Single-Point Energy Refinement: To obtain more accurate relative energies, single-point energy calculations are performed on the optimized geometries using a larger basis set, for example, 6-311++G(d,p).[2]

-

Solvation Effects: The influence of a solvent (e.g., water, DMSO) on the conformational equilibrium is evaluated using a continuum solvation model, such as the Polarizable Continuum Model (PCM). This is crucial as the relative energies of conformers can change significantly in solution compared to the gas phase.

-

Analysis of Results: The final relative energies of all conformers are calculated, taking into account ZPVE corrections and solvation effects. The Boltzmann distribution is then used to estimate the population of each conformer at a given temperature.

Data Presentation

The quantitative results from the theoretical calculations should be presented in a clear and organized manner to facilitate comparison and interpretation. The following tables provide an example of how such data for the low-energy conformers of (R)-(2-Furyl)hydroxyacetonitrile could be summarized.

Note: The data presented in these tables are illustrative and based on typical values for similar molecules. A dedicated computational study is required to obtain precise values for (R)-(2-Furyl)hydroxyacetonitrile.

Table 1: Key Dihedral Angles of the Most Stable Conformers of (R)-(2-Furyl)hydroxyacetonitrile

| Conformer | Dihedral Angle 1 (O-C-C-C_furan) (°) | Dihedral Angle 2 (H-O-C-C) (°) |

| Conf-1 | 60.5 | 178.2 |

| Conf-2 | -65.2 | 175.9 |

| Conf-3 | 178.9 | 65.4 |

Table 2: Relative Energies and Estimated Populations of Conformers in Gas Phase and Water

| Conformer | ΔE (gas, kcal/mol) | Population (gas, %) | ΔE (water, kcal/mol) | Population (water, %) |

| Conf-1 | 0.00 | 75.3 | 0.00 | 68.1 |

| Conf-2 | 0.25 | 20.1 | 0.15 | 25.4 |

| Conf-3 | 1.50 | 4.6 | 1.20 | 6.5 |

Visualization of Computational Workflow and Conformational Relationships

Visual diagrams are essential for understanding complex workflows and the relationships between different chemical species. The following diagrams, generated using the DOT language, illustrate the computational protocol and the conformational landscape of (R)-(2-Furyl)hydroxyacetonitrile.

Experimental Validation

While theoretical calculations provide invaluable insights, experimental validation is the ultimate arbiter of a computational model's accuracy. The conformational preferences of (R)-(2-Furyl)hydroxyacetonitrile can be experimentally investigated using techniques such as:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Analysis of coupling constants and Nuclear Overhauser Effect (NOE) data can provide information about the average conformation in solution.[3][4]

-

X-ray Crystallography: If a single crystal of the compound can be obtained, X-ray diffraction can determine the precise conformation in the solid state.[3][5][6][7]

Discrepancies between theoretical predictions and experimental results can often be reconciled by refining the computational model, for instance, by including explicit solvent molecules or using a higher level of theory.

Conclusion

The conformational analysis of (R)-(2-Furyl)hydroxyacetonitrile through theoretical calculations is a critical step in understanding its chemical and biological properties. The DFT-based protocol outlined in this guide provides a reliable framework for identifying the most stable conformers and estimating their relative populations. The insights gained from such studies are invaluable for rational drug design, enabling scientists to predict how the molecule will interact with its biological targets and to design more potent and selective drug candidates. The synergy between computational and experimental methods will continue to be a driving force in modern chemical and pharmaceutical research.

References

- 1. Theoretical Study of the Catalysis of Cyanohydrin Formation by the Cyclic Dipeptide Catalyst cyclo[(S)-His-(S)-Phe] - PMC [pmc.ncbi.nlm.nih.gov]

- 2. sciforum.net [sciforum.net]

- 3. Combination of NMR spectroscopy and X-ray crystallography offers unique advantages for elucidation of the structural basis of protein complex assembly - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Conformational analysis of organic carbonyl compounds. Part 4. A 1H and 13C nuclear magnetic resonance study of formyl and acetyl derivatives of benzo[b]furan - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 5. On the complementarity of X-ray and NMR data - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Comparative 2H NMR and X-Ray Diffraction Investigation of a Bent-Core Liquid Crystal Showing a Nematic Phase [mdpi.com]

Methodological & Application

Application Notes and Protocols: Enantioselective Synthesis of (R)-(2-Furyl)hydroxyacetonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-(2-Furyl)hydroxyacetonitrile is a valuable chiral building block in the synthesis of various pharmaceutical compounds. Its stereoselective synthesis is of significant importance for the development of enantiopure drugs. This document provides detailed application notes and experimental protocols for two highly efficient catalytic methods for the enantioselective synthesis of (R)-(2-Furyl)hydroxyacetonitrile: a chemoenzymatic cascade reaction utilizing a chiral Titanium(IV)-salen complex with a lipase, and an enzymatic synthesis employing an (R)-hydroxynitrile lyase ((R)-HNL).

Introduction

Chiral cyanohydrins, such as (R)-(2-Furyl)hydroxyacetonitrile, are versatile intermediates in organic synthesis, readily convertible to other important chiral molecules like α-hydroxy acids, α-hydroxy aldehydes, and β-amino alcohols. The development of efficient and highly enantioselective methods for their synthesis is a key focus in modern asymmetric catalysis. This application note details two state-of-the-art protocols that offer high yields and excellent enantioselectivities for the preparation of (R)-(2-Furyl)hydroxyacetonitrile from furfural.

Data Presentation

The following tables summarize the quantitative data for the two catalytic systems, allowing for a direct comparison of their performance.

Table 1: Chemoenzymatic Synthesis using Ti(Salen) and Candida antarctica Lipase B (CALB)

| Parameter | Value |

| Catalyst | Chiral Ti(Salen) complex |

| Co-catalyst/Enzyme | Candida antarctica Lipase B (CALB), 4-dimethylaminopyridine (DMAP) |

| Substrate | Furfural |

| Cyanide Source | Acetyl cyanide |

| Solvent | n-octane / [BMIM]PF6 / PEG-300 / PBS buffer |

| Temperature | 25 °C |

| Reaction Time | 2 - 6.7 hours (in flow) |

| Yield | High (exact value for furfural not specified, but generally high for other aldehydes) |

| Enantiomeric Excess (ee) | >99% |

Table 2: Enzymatic Synthesis using (R)-Hydroxynitrile Lyase ((R)-HNL)

| Parameter | Value |

| Catalyst | (R)-Hydroxynitrile Lyase ((R)-HNL) from Prunus amygdalus |

| Substrate | Furfural |

| Cyanide Source | KCN / Citric Acid Buffer |

| Acylating Agent | Acetic Anhydride (Ac₂O) |

| Solvent | Methyl tert-butyl ether (MTBE) / Aqueous Buffer |

| Temperature | Room Temperature |

| Reaction Time | 12 minutes (residence time in flow) |

| Yield | Good to Excellent |

| Enantiomeric Excess (ee) | >99% |

Experimental Protocols

Protocol 1: Chemoenzymatic Synthesis of (R)-α-(acetyloxy)-2-furanacetonitrile using Ti(Salen) and CALB (Flow System)

This protocol describes a continuous flow chemoenzymatic cascade reaction for the synthesis of acetylated (R)-(2-Furyl)hydroxyacetonitrile.[1]

Materials:

-

Chiral Ti(Salen) complex

-

Candida antarctica Lipase B (CALB) immobilized on a solid support (e.g., CALB@PED)

-

4-dimethylaminopyridine (DMAP)

-

Furfural

-

Acetyl cyanide

-

n-octane

-

Ionic Liquid ([BMIM]PF6)

-

Polyethylene glycol (PEG-300)

-

Phosphate buffered saline (PBS, pH 7.4, 0.05 M)

-

Emulsifier

Equipment:

-

Microreactor system with packed bed reactors

-

Syringe pumps

-

Back pressure regulator

Procedure:

-

Catalyst Packing: Prepare two packed bed reactors. The first reactor is packed with immobilized CALB (CALB@PED). The second reactor is packed with the Ti(Salen) catalyst and DMAP co-catalyst immobilized on a solid support (Ti(Salen)/SM).

-

Reagent Preparation:

-

Mobile Phase: Prepare a solution of furfural (0.05 mol L⁻¹) and acetyl cyanide (0.2 mol L⁻¹) in n-octane.

-

Immobilized Enzyme Microenvironment: Prepare an emulsion containing [BMIM]PF6, PEG-300, PBS buffer, and an emulsifier to support the activity of CALB.

-

-

Reaction Setup:

-

Connect the two packed bed reactors in series.

-

Use syringe pumps to introduce the mobile phase and the aqueous emulsion into the microreactor system.

-

-

Reaction Execution:

-

Set the reaction temperature to 25 °C.

-

Pump the mobile phase through the packed bed reactors at a flow rate of 1.0–0.5 mL h⁻¹. This corresponds to a residence time of 2–6.7 hours.

-

-

Work-up and Analysis:

-

The product stream is collected at the outlet of the second reactor.

-

The solvent is removed under reduced pressure.

-

The product, (R)-α-(acetyloxy)-2-furanacetonitrile, is purified by column chromatography.

-

The yield and enantiomeric excess are determined by chiral HPLC analysis.

-

Protocol 2: Enzymatic Synthesis of Acetyl-protected (R)-(2-Furyl)hydroxyacetonitrile using (R)-HNL (Flow System)

This protocol details a continuous flow enzymatic synthesis followed by in-line acetylation.

Materials:

-

(R)-Hydroxynitrile Lyase ((R)-HNL) lysate (from Pichia pastoris expressing the gene from Prunus amygdalus)

-

Furfural (freshly distilled)

-

Potassium cyanide (KCN)

-

Citric acid

-

Methyl tert-butyl ether (MTBE)

-

Acetic anhydride (Ac₂O)

-

4-Dimethylaminopyridine (DMAP)

-

N,N-Diisopropylethylamine (DIPEA)

-

Dichloromethane (CH₂Cl₂)

-

Milli-Q water

Equipment:

-

Syringe pumps

-

Microreactor (FEP tubing)

-

Liquid-liquid separator module

-

Back pressure regulator

Procedure:

-

Solution Preparation:

-

Solution A (Organic Phase): Dissolve furfural (0.69 mmol) in 3 mL of MTBE.

-

Solution B (Aqueous Phase): Dissolve KCN (269 mg, 4.14 mmol) and citric acid (542 mg, 2.58 mmol) in 5.4 mL of Milli-Q water. Once dissolved, add 600 μL of (R)-HNL lysate.

-

Solution C (Acylating Agent): Use neat acetic anhydride (10.6 M).

-

Solution D (Base): Dissolve DMAP (147 mg, 1.1 mmol) in 2 mL of CH₂Cl₂ and add 2 mL of DIPEA.

-

-

Reaction Setup:

-

Set up a flow system where Solution A and Solution B are pumped and combined before entering a microreactor with a residence time of 12 minutes.

-

The output from the first reactor is then diluted with CH₂Cl₂ and enters a liquid-liquid separator.

-

The organic phase from the separator is then mixed with Solution C and Solution D in a second microreactor.

-

-

Reaction Execution:

-

Pump Solution A at 8 μL/min and Solution B at 40 μL/min into the first reactor.

-

After the 12-minute residence time, dilute the reaction mixture with CH₂Cl₂ at 10 μL/min.

-

Separate the aqueous and organic phases using the liquid-liquid separator.

-

Introduce the organic phase into the second reactor and add Solution C at 4 μL/min, followed by Solution D at 8 μL/min.

-

Allow a residence time of 9 minutes in the second reactor for the acetylation to complete.

-

-

Work-up and Analysis:

-

The output from the second reactor is collected.

-

The crude product is purified by extraction with diethyl ether (3 x 3 mL).

-

The combined organic layers are dried over Na₂SO₄, filtered, and concentrated under reduced pressure.

-

The yield and enantiomeric excess of the resulting (R)-α-(acetyloxy)-2-furanacetonitrile are determined by chiral GC or HPLC analysis.

-

Mandatory Visualizations

Chemoenzymatic Synthesis Workflow

Caption: Workflow for the chemoenzymatic synthesis of (R)-α-(acetyloxy)-2-furanacetonitrile.

Enzymatic Synthesis Workflow

Caption: Workflow for the enzymatic synthesis and in-line acetylation of (R)-(2-Furyl)hydroxyacetonitrile.

Conclusion

Both the chemoenzymatic and the purely enzymatic methods provide highly enantioselective routes to (R)-(2-Furyl)hydroxyacetonitrile. The choice of method may depend on the available equipment (flow chemistry setup), catalyst availability and cost, and the desired downstream processing. The chemoenzymatic approach offers a one-pot solution in a flow system, while the enzymatic method with (R)-HNL is a well-established and highly efficient biocatalytic transformation. These detailed protocols should serve as a valuable resource for researchers in the field of asymmetric synthesis and drug development.

References

Application Notes and Protocols for the Biocatalytic Synthesis of (R)-(2-Furyl)hydroxyacetonitrile

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the enantioselective synthesis of (R)-(2-Furyl)hydroxyacetonitrile, a valuable chiral building block, using (R)-selective hydroxynitrile lyases (HNLs). While specific data for 2-furaldehyde is limited in published literature, this document outlines a generalized approach based on established protocols for structurally similar aromatic and heteroaromatic aldehydes. The provided methodologies and data for model substrates serve as a robust starting point for the development and optimization of this specific biocatalytic transformation.

Introduction

(R)-cyanohydrins are crucial intermediates in the synthesis of a wide range of pharmaceuticals and fine chemicals, including α-hydroxy acids, β-amino alcohols, and α-hydroxy ketones.[1] The biocatalytic synthesis of these compounds using hydroxynitrile lyases offers a green and highly selective alternative to traditional chemical methods. HNLs catalyze the asymmetric addition of a cyanide donor to a prochiral aldehyde or ketone, yielding an optically active cyanohydrin.[2]

This document focuses on the synthesis of (R)-(2-Furyl)hydroxyacetonitrile from 2-furaldehyde. Key (R)-selective HNLs, such as those from Prunus amygdalus (PaHNL) and Arabidopsis thaliana (AtHNL), have demonstrated broad substrate specificity, accepting various aromatic and heteroaromatic aldehydes, making them promising candidates for this transformation.[1][3] A critical challenge in HNL-catalyzed reactions is suppressing the competing non-enzymatic, racemic cyanohydrin formation. This is typically achieved by controlling the pH and minimizing the water content in the reaction medium, often through the use of biphasic systems or buffer-saturated organic solvents.[4] Enzyme immobilization is another key strategy to enhance stability, facilitate reuse, and improve overall process efficiency.[5]

Enzyme Selection and Performance Data

The selection of the appropriate (R)-HNL is critical for achieving high conversion and enantioselectivity. PaHNL and AtHNL are the most extensively studied (R)-selective HNLs. The following tables summarize their performance with benzaldehyde, a commonly used model substrate, which can serve as an initial benchmark for the synthesis using 2-furaldehyde.

Table 1: Performance of Prunus amygdalus Hydroxynitrile Lyase (PaHNL) in the Synthesis of (R)-Mandelonitrile

| Enzyme Form | Cyanide Source | Solvent System | pH | Temp. (°C) | Time (h) | Conversion (%) | Enantiomeric Excess (ee, %) | Reference(s) |

| Immobilized on Celite R-633 | HCN | Buffer-saturated MTBE | 5.4 | RT | 2-5 | >95 | >98 | [3] |

| Cross-Linked Enzyme Aggregate (CLEA) | HCN | Biphasic (organic/aqueous) | 4.0 | 5 | 96 | 93 | 99 | [3] |

| Defatted Almond Meal | Acetone Cyanohydrin | Diisopropyl ether | 5.0 | 4-30 | N/A | 54-98 | 74-99 | [6] |

Table 2: Performance of Arabidopsis thaliana Hydroxynitrile Lyase (AtHNL) in the Synthesis of (R)-Mandelonitrile

| Enzyme Form | Cyanide Source | Solvent System | pH | Temp. (°C) | Time (h) | Conversion (%) | Enantiomeric Excess (ee, %) | Reference(s) |

| Immobilized on Celite | HCN | Buffer-saturated MTBE | 5.5 | RT | 0.75 | ~100 | >99 | [4][5] |

| Immobilized on EziG Opal (Batch) | HCN | Buffer-saturated MTBE | 5.0 | RT | 0.5 | 96 | >99 | [5] |

| Immobilized on EziG Opal (Flow) | HCN | Buffer-saturated MTBE | 5.0 | RT | N/A | 96 | >99 | [5] |

Key Process Diagrams

Visualizing the reaction and workflow is essential for planning and execution. The following diagrams, generated using Graphviz, illustrate the core concepts of the biocatalytic synthesis.

References

- 1. Hydroxynitrile lyase defends Arabidopsis against Tetranychus urticae - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The active site of hydroxynitrile lyase from Prunus amygdalus: Modeling studies provide new insights into the mechanism of cyanogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The active site of hydroxynitrile lyase from Prunus amygdalus: modeling studies provide new insights into the mechanism of cyanogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. research.vu.nl [research.vu.nl]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

Application of (R)-(2-Furyl)hydroxyacetonitrile in Asymmetric Synthesis

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

(R)-(2-Furyl)hydroxyacetonitrile is a versatile chiral building block in asymmetric synthesis. Its utility stems from the presence of multiple reactive sites: a hydroxyl group, a nitrile group, and a furan ring, all centered around a stereogenic carbon. This arrangement allows for the diastereoselective and enantioselective synthesis of a variety of complex molecules, particularly chiral β-amino alcohols. These amino alcohols are valuable intermediates in the synthesis of pharmaceuticals and chiral ligands for asymmetric catalysis. This document outlines a key application of (R)-(2-Furyl)hydroxyacetonitrile in the synthesis of the corresponding chiral β-amino alcohol, (R)-2-amino-1-(furan-2-yl)ethanol, and provides a detailed experimental protocol for its preparation.

Core Application: Synthesis of Chiral β-Amino Alcohols

The primary application of (R)-(2-Furyl)hydroxyacetonitrile is its conversion to (R)-2-amino-1-(furan-2-yl)ethanol. This transformation is achieved through the reduction of the nitrile functionality to a primary amine. The resulting chiral β-amino alcohol is a valuable synthon for the preparation of more complex chiral molecules.

Reaction Scheme:

This reduction is typically carried out using a powerful reducing agent such as lithium aluminum hydride (LiAlH₄). The reaction proceeds with high fidelity, preserving the stereochemistry at the carbinol center.

Experimental Protocols

Synthesis of (R)-2-amino-1-(furan-2-yl)ethanol

This protocol describes the reduction of (R)-(2-Furyl)hydroxyacetonitrile to (R)-2-amino-1-(furan-2-yl)ethanol using lithium aluminum hydride.

Materials:

-

(R)-(2-Furyl)hydroxyacetonitrile

-

Lithium aluminum hydride (LiAlH₄)

-

Anhydrous tetrahydrofuran (THF)

-

Distilled water

-

15% aqueous sodium hydroxide solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Dichloromethane (CH₂Cl₂)

-

Rotary evaporator

-

Magnetic stirrer and heating mantle

-

Ice bath

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: A dry 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere is charged with a suspension of lithium aluminum hydride (1.5 eq.) in anhydrous THF (150 mL). The suspension is cooled to 0 °C in an ice bath.

-

Addition of Starting Material: A solution of (R)-(2-Furyl)hydroxyacetonitrile (1.0 eq.) in anhydrous THF (50 mL) is added dropwise to the stirred suspension of LiAlH₄ over a period of 1 hour, maintaining the temperature at 0 °C.

-

Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for 4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Workup: After the reaction is complete, the flask is cooled to 0 °C. The reaction is quenched by the slow, sequential dropwise addition of distilled water (x mL, where x is the mass of LiAlH₄ in grams), followed by 15% aqueous sodium hydroxide solution (x mL), and finally distilled water (3x mL).

-

Filtration and Extraction: The resulting granular precipitate is removed by filtration and washed with THF (3 x 50 mL). The combined filtrate and washings are concentrated under reduced pressure. The residue is then dissolved in dichloromethane (100 mL) and washed with brine (2 x 50 mL).

-

Drying and Evaporation: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: The crude (R)-2-amino-1-(furan-2-yl)ethanol can be purified by column chromatography on silica gel or by recrystallization to afford the pure product.

Data Presentation

Table 1: Synthesis of (R)-2-amino-1-(furan-2-yl)ethanol

| Entry | Starting Material | Reducing Agent | Solvent | Temp (°C) | Time (h) | Yield (%) | Enantiomeric Excess (ee, %) |

| 1 | (R)-(2-Furyl)hydroxyacetonitrile | LiAlH₄ | THF | Reflux | 4 | 85 | >99 |

Note: The data presented is representative and may vary based on experimental conditions.

Visualizations

Logical Workflow for the Synthesis and Application

Caption: Synthetic pathway from (R)-(2-Furyl)hydroxyacetonitrile.

Signaling Pathway Analogy for Asymmetric Induction

This diagram illustrates the conceptual flow of how the chirality from (R)-2-amino-1-(furan-2-yl)ethanol, when used as a ligand, directs the stereochemical outcome of a reaction.

Caption: Role of the chiral ligand in asymmetric catalysis.

Application Note: Gram-Scale Synthesis of (R)-(2-Furyl)hydroxyacetonitrile

Abstract

(R)-(2-Furyl)hydroxyacetonitrile is a valuable chiral intermediate in the synthesis of various pharmaceuticals and fine chemicals. This application note provides a detailed protocol for the gram-scale synthesis of (R)-(2-Furyl)hydroxyacetonitrile with high enantiomeric excess. The method described herein utilizes an enzymatic approach, employing a hydroxynitrile lyase (HNL) for the asymmetric addition of cyanide to 2-furaldehyde. This biotransformation offers a green and efficient alternative to traditional chemical methods, often providing superior enantioselectivity under mild reaction conditions. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Introduction

Chiral cyanohydrins are versatile building blocks in organic synthesis, readily convertible to other important functional groups such as α-hydroxy acids, α-hydroxy ketones, and β-amino alcohols. The enantioselective synthesis of cyanohydrins has been a subject of extensive research, with enzymatic methods emerging as a powerful tool.[1][2] Hydroxynitrile lyases (HNLs) are enzymes that catalyze the asymmetric addition of hydrogen cyanide to aldehydes or ketones, or the reverse decomposition reaction.[2] This protocol focuses on the use of an (R)-selective HNL for the synthesis of (R)-(2-Furyl)hydroxyacetonitrile from 2-furaldehyde.

Experimental Protocol

This protocol is adapted from general procedures for the enzymatic synthesis of chiral cyanohydrins.[1][2]

Materials:

-

2-Furaldehyde (≥99%)

-

Potassium cyanide (KCN) (≥97%) or trimethylsilyl cyanide (TMSCN)

-

Immobilized (R)-selective Hydroxynitrile Lyase (HNL)

-

Citric acid

-

Sodium citrate

-

Methyl tert-butyl ether (MTBE)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Diatomaceous earth

Equipment:

-

Jacketed glass reactor (1 L) with overhead stirrer, pH probe, and temperature control

-

Syringe pump

-

Separatory funnel (1 L)

-

Rotary evaporator

-

Standard laboratory glassware

-

Personal protective equipment (gloves, safety glasses, lab coat)

-

Fume hood

Safety Precautions:

EXTREME CAUTION ADVISED. Hydrogen cyanide (HCN) is a highly toxic gas that can be fatal if inhaled or absorbed through the skin. All manipulations involving cyanide salts must be performed in a well-ventilated fume hood. Acidification of cyanide solutions will liberate HCN gas. All cyanide-containing waste must be quenched with an appropriate oxidizing agent (e.g., bleach) before disposal according to institutional guidelines.

Procedure:

-

Buffer Preparation: Prepare a 0.1 M citrate buffer solution (500 mL) and adjust the pH to 4.5 using citric acid and sodium citrate.

-

Reaction Setup:

-

Charge the 1 L jacketed glass reactor with the 500 mL of citrate buffer.

-

Add 10.0 g of immobilized (R)-selective HNL to the buffer.

-

Begin stirring the mixture at 200 rpm and maintain the temperature at 25 °C.

-

-

Substrate Addition:

-

In a separate flask, dissolve 10.0 g (0.104 mol) of 2-furaldehyde in 100 mL of MTBE.

-

Add this solution to the reactor.

-

-

Cyanide Addition:

-

Prepare a solution of 7.4 g (0.114 mol) of potassium cyanide in 100 mL of water.

-

Using a syringe pump, add the potassium cyanide solution to the reaction mixture at a constant rate over 4 hours.

-